molecular formula C18H24N2O5 B2396852 Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate CAS No. 1277168-36-1

Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate

Cat. No.: B2396852
CAS No.: 1277168-36-1
M. Wt: 348.399
InChI Key: HTVZWQNDPWBSCC-AWEZNQCLSA-N
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Description

Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an oxo group, and a phenylmethoxycarbonylamino group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the piperidine ring with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Addition of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The tert-butyl group or the phenylmethoxycarbonylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, while the oxo and phenylmethoxycarbonylamino groups contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S)-2-oxo-3-(methoxycarbonylamino)piperidine-1-carboxylate: Similar structure but lacks the phenyl group.

    Tert-butyl (3S)-2-oxo-3-(benzylamino)piperidine-1-carboxylate: Contains a benzyl group instead of the phenylmethoxycarbonyl group.

    Tert-butyl (3S)-2-oxo-3-(carbamoylamino)piperidine-1-carboxylate: Features a carbamoyl group in place of the phenylmethoxycarbonyl group.

Uniqueness

Tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S)-2-oxo-3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-7-10-14(15(20)21)19-16(22)24-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVZWQNDPWBSCC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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